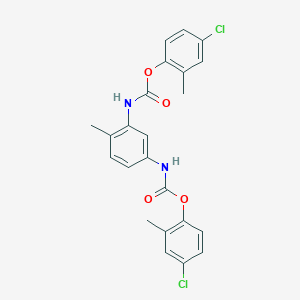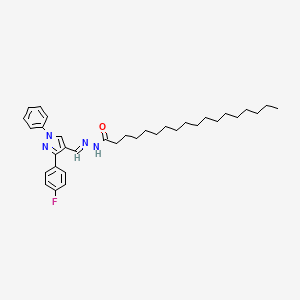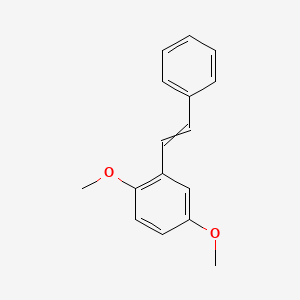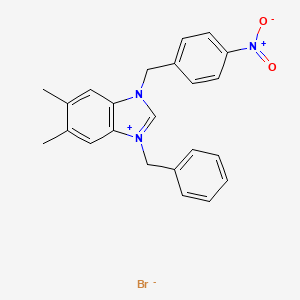
Bis(4-chloro-2-methylphenyl) N,N'-(4-methyl-1,3-phenylene)biscarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-chloro-2-methylphenyl) N,N’-(4-methyl-1,3-phenylene)biscarbamate is a chemical compound with the molecular formula C23H20Cl2N2O4 and a molecular weight of 459.333 g/mol . It is known for its unique structure, which includes two 4-chloro-2-methylphenyl groups and a 4-methyl-1,3-phenylene biscarbamate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Bis(4-chloro-2-methylphenyl) N,N’-(4-methyl-1,3-phenylene)biscarbamate typically involves a series of organic reactions. One common method includes the reaction of 4-chloro-2-methylphenyl isocyanate with 4-methyl-1,3-phenylenediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Bis(4-chloro-2-methylphenyl) N,N’-(4-methyl-1,3-phenylene)biscarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
Bis(4-chloro-2-methylphenyl) N,N’-(4-methyl-1,3-phenylene)biscarbamate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bis(4-chloro-2-methylphenyl) N,N’-(4-methyl-1,3-phenylene)biscarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate cellular processes by affecting signal transduction pathways .
Comparación Con Compuestos Similares
Bis(4-chloro-2-methylphenyl) N,N’-(4-methyl-1,3-phenylene)biscarbamate can be compared with other similar compounds, such as:
Bis(4-chloro-2-methylphenyl)urea: This compound has a similar structure but lacks the biscarbamate moiety.
Bis(4-chloro-2-methylphenyl)carbamate: Similar to the biscarbamate compound but with a different functional group.
Bis(4-chloro-2-methylphenyl)thiourea: Contains a thiourea group instead of the biscarbamate moiety.
Propiedades
Número CAS |
67768-78-9 |
|---|---|
Fórmula molecular |
C23H20Cl2N2O4 |
Peso molecular |
459.3 g/mol |
Nombre IUPAC |
(4-chloro-2-methylphenyl) N-[3-[(4-chloro-2-methylphenoxy)carbonylamino]-4-methylphenyl]carbamate |
InChI |
InChI=1S/C23H20Cl2N2O4/c1-13-4-7-18(26-22(28)30-20-8-5-16(24)10-14(20)2)12-19(13)27-23(29)31-21-9-6-17(25)11-15(21)3/h4-12H,1-3H3,(H,26,28)(H,27,29) |
Clave InChI |
ZDBMJNJWVBSBMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)OC2=C(C=C(C=C2)Cl)C)NC(=O)OC3=C(C=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(7-hydroxy-1-naphthyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B11942834.png)









![2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol](/img/structure/B11942909.png)

